molecular formula C8H9N.ClH B1149185 (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride CAS No. 10479-62-6

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride

Cat. No.: B1149185
CAS No.: 10479-62-6
M. Wt: 155.627
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Description

(3aS,7aS)-2,3,3a,4,5,6,7,7a-Octahydro-1H-isoindole hydrochloride (CAS 161829-92-1) is a bicyclic organic compound featuring a fused six-membered cyclohexane ring and a five-membered pyrrolidine ring. Its stereochemistry is defined by the (3aS,7aS) configuration, which dictates the spatial arrangement of substituents around the chiral centers . The hydrochloride salt form enhances water solubility, making it advantageous for pharmaceutical applications. The molecular formula is C₈H₁₆ClN, with a molecular weight of 161.67 g/mol. This compound is structurally related to isoindole derivatives but is fully saturated, conferring distinct chemical stability and reactivity .

Key features include:

  • Stereochemical specificity: The (3aS,7aS) configuration influences interactions with biological targets.
  • Salt formation: The hydrochloride salt improves bioavailability and stability.
  • Bicyclic framework: The fused ring system contributes to conformational rigidity .

Properties

IUPAC Name

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQIZUYXKFTUEB-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2CNC[C@H]2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride involves several steps. One common method starts with the preparation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, which is then subjected to a series of reactions including nucleophilic attack, hydrogenation, and cyclization . The reaction conditions typically involve the use of reagents such as N,N-dimethylformamide, sulfuric acid, and various catalysts like palladium, platinum, rhodium, and nickel .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, organic solvents like tetrahydrofuran, and bases such as sodium hydroxide. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride is used as an intermediate in the synthesis of various organic compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is used in the development of pharmaceutical agents. It is an intermediate in the synthesis of drugs like perindopril, which is used to treat hypertension and heart failure .

Industry

In the industrial sector, this compound is utilized in the production of polymers and other materials. Its unique structural properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an intermediate in the synthesis of ACE inhibitors like perindopril, which inhibit the angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

Perindopril (CAS 82834-16-0)
  • Structure : Contains an octahydroindole core (saturated indole) with additional carboxylic acid and ethoxycarbonyl substituents.
  • Stereochemistry : (2S,3aS,7aS) configuration, critical for angiotensin-converting enzyme (ACE) inhibition .
  • Key Difference : Perindopril’s indole-derived scaffold contrasts with the isoindole core of the target compound. The former is pharmacologically active, while the latter’s applications are less documented .
(3aR,7aS)-Octahydro-1H-Isoindole Hydrochloride (CAS 161829-92-1)
  • Structure : Nearly identical to the target compound but with (3aR,7aS) stereochemistry.
  • Key Difference : The 3aR configuration may alter binding affinity in chiral environments, highlighting the importance of stereochemistry in drug design .
(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one Hydrochloride (CAS 1864003-41-7)
  • Structure : Combines oxazole and pyridine rings, differing from the isoindole bicyclic system.
  • Stereochemistry : (3aS,7aR) configuration.
  • Key Difference : The oxazole ring introduces heteroatoms (O, N), affecting electronic properties and solubility .

Physicochemical Properties

Compound Name Molecular Formula logP (Calculated) Solubility (HCl Salt) Key Feature(s)
Target Compound C₈H₁₆ClN 1.2* High in water Bicyclic, stereospecific
Perindopril C₁₉H₃₂N₂O₅ 2.8 Moderate ACE inhibitor, carboxylic acid group
(3aR,7aS)-Octahydro-isoindole HCl C₈H₁₆ClN 1.2* High in water Stereoisomer of target compound
Hexahydrooxazolo-pyridinone HCl C₇H₁₁ClN₂O₂ 0.5 Moderate Heterocyclic, oxazole ring

*Estimated based on analogous structures.

Key Research Findings

Stereochemical Impact : The (3aS,7aS) configuration in the target compound may influence chiral recognition in biological systems, as seen in Perindopril’s ACE inhibition .

Salt Advantages : Hydrochloride salts of isoindole derivatives universally improve aqueous solubility, critical for formulation .

Biological Activity

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound belongs to the isoindole family and features a bicyclic structure. Its molecular formula is C₉H₁₃ClN and it has a molecular weight of approximately 173.66 g/mol. The compound's configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have shown cytotoxic effects against several cancer cell lines.
  • Neuroprotective Effects : There are indications that the compound may have neuroprotective properties. It has been suggested that it could help mitigate oxidative stress in neuronal cells.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, indicating potential therapeutic applications in treating infections.

Antitumor Activity

A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines such as HeLa and MCF-7. The results showed a dose-dependent inhibition of cell viability:

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108590
506570
1004050

The IC50 values were determined to be approximately 50 µM for HeLa cells and 70 µM for MCF-7 cells.

Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested for its ability to reduce oxidative stress in SH-SY5Y neuronal cells exposed to hydrogen peroxide. The results indicated a significant reduction in reactive oxygen species (ROS) levels:

Treatment GroupROS Level (Relative Fluorescence Units)
Control100
Hydrogen Peroxide200
Compound Treatment120

This suggests that this compound may enhance cell survival under oxidative stress conditions.

Antimicrobial Properties

The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The results showed notable inhibition zones:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These findings indicate that the compound has potential as an antimicrobial agent.

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